N-(1H-benzimidazol-2-yl)tetradecanamide

Description

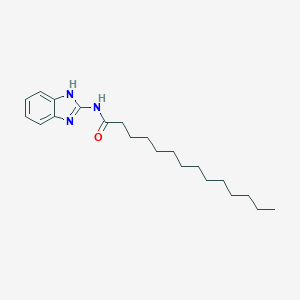

N-(1H-Benzimidazol-2-yl)tetradecanamide is a benzimidazole derivative featuring a 14-carbon acyl chain (tetradecanamide) attached to the N1 position of the benzimidazole core. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their broad-spectrum bioactivities, including antimicrobial, anticancer, and analgesic properties . The tetradecanamide moiety introduces significant hydrophobicity, which may enhance membrane permeability and prolong metabolic stability compared to shorter-chain analogues.

Properties

Molecular Formula |

C21H33N3O |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)tetradecanamide |

InChI |

InChI=1S/C21H33N3O/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(25)24-21-22-18-15-13-14-16-19(18)23-21/h13-16H,2-12,17H2,1H3,(H2,22,23,24,25) |

InChI Key |

LQDJVORSHXSUQI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2N1 |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Benzimidazole Derivatives

*logP values estimated using computational tools (e.g., ChemDraw).

Key Observations:

- Hydrophobicity : The tetradecanamide chain in this compound confers high lipophilicity (logP ~8.5), which may enhance tissue penetration but reduce aqueous solubility. This contrasts with acetamide derivatives (logP ~1.2), which exhibit better solubility but shorter half-lives .

- Bioactivity Trends : Shorter acyl chains (e.g., acetamide) are associated with receptor-targeted activities (e.g., PPARγ agonism), while longer chains may favor membrane disruption or intracellular accumulation, common in antimicrobial agents .

Challenges and Trade-offs

- Solubility-Bioavailability Balance : High logP values (e.g., ~8.5) may necessitate formulation strategies (e.g., liposomal delivery) to mitigate poor solubility .

- Synthetic Complexity : Long-chain acylation requires optimized conditions to avoid side reactions, as seen in benzoyl chloride-mediated syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.